Home > Products > Screening Compounds P141720 > 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine -

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

Catalog Number: EVT-5825081
CAS Number:
Molecular Formula: C15H13F4N3O
Molecular Weight: 327.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N~1-[4-[3-(Dialkylamino)methyl]- and 3,5-Bis[(dialkylamino)methyl]-4-hydroxyanilino]-6-trifluoromethyl-2-pyrimidinyl]-N~3-(4-halogenophenyl)guanidines

    Compound Description: This series of compounds, featuring variations in dialkylamino substituents and halogen substitutions on the phenyl ring, were synthesized and evaluated for their antifilarial activity against Litemosoidos carihii. Results showed these compounds exhibited both microfilaricidal and macrofilaricidal effects. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

    Compound Description: This compound, CORT125134, is a selective glucocorticoid receptor (GR) antagonist currently under evaluation in phase 2 clinical trials for Cushing's syndrome. []

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine

    Compound Description: This compound is structurally characterized by a planar conformation with a furyl and pyrimidinyl ring system. In its crystal structure, it forms dimers via hydrogen bonding between the pyrimidinyl nitrogen and amino hydrogen atoms. []

1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one

    Compound Description: This compound served as a substrate in a study focusing on stereoselective microbial reduction. Various microorganisms demonstrated different stereoselectivities, producing either the (R)-(+)- or (S)-(−)- alcohol derivatives. []

4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamido)pyrimidine-5-formaldehyde

    Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels. []

4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one

    Compound Description: Structurally, this compound is characterized by a pyrimidine ring in a half-chair conformation and a benzene ring forming a 62.26° dihedral angle with the thiophene ring. An intramolecular O—H⋯O hydrogen bond stabilizes the molecular conformation. []

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

    Compound Description: The title compound features a morpholine ring in a chair conformation and a puckered piperazine ring. The dihydropyridazine ring exhibits specific dihedral angles with the phenyl and benzene rings. []

2-[(2-Alkoxy-6-trifluoromethyl-pyrimidin-4-yl)oxymethylene]-phenylacetic acid derivatives

    Compound Description: This series of compounds, characterized by variations in the alkoxy substituent, represent a class of molecules with potential therapeutic applications. []

Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate

    Compound Description: In this compound, the hexahydropyrimidine ring adopts a half-chair conformation. The structure is stabilized by an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. []

Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate monohydrate

    Compound Description: This compound's crystal structure reveals two independent organic molecules and two water molecules in the asymmetric unit. The diazinane rings adopt a half-chair conformation with specific dihedral angles to the benzene rings. []

6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives

    Compound Description: This series of pyrimidinyl-imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line. Notably, cyclic sulfamide derivatives exhibited the most potent activity, with some displaying IC50 values in the nanomolar range. []

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

    Compound Description: These two 1,2,4-triazole derivatives, when combined in thistle seed oil, exhibited a faster healing effect on purulent wounds compared to the standard treatment (Vetmikoderm liniment) in sheep. Laboratory analysis supported these clinical observations. []

{3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid

    Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist and exhibits potential therapeutic benefits in treating emesis and inflammatory diseases. []

4-(3-Chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl)propoxy]quinazoline

    Compound Description: This compound is synthesized using a multi-step process starting from 3-hydroxy-4-methoxybenzonitrile and 3-chloropropylmorpholine. The synthesis involves nitrification, reduction, and finally a condensation reaction. []

N-[2-(5-Benzyloxycarbonyl-amino-6-oxo-2-(4-fluorophenyl)-1,6-dihydro-1-pyrimidinyl)acetoxyl]-L-aspartic Acid

    Compound Description: This compound acts as an inhibitor of the interleukin-1β converting enzyme (ICE), also known as caspase-1, showing potential for treating inflammatory disorders like arthritis, inflammatory bowel disease, septic shock, and reperfusion injury. It also demonstrates potential in treating neuroinflammatory disorders like stroke, multiple sclerosis, and Alzheimer's disease. []

2-(Benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines (mri BIQ 13da/14da)

    Compound Description: This mixture of regioisomers exhibited significant cytotoxic activity against a variety of cancer cell lines, with a particularly high selectivity towards human lung adenocarcinoma (A549) cells. Importantly, they demonstrated minimal hemolytic activity and low cytotoxicity towards normal human cells (Wi-38). []

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid (HEC72702)

    Compound Description: This compound, HEC72702, demonstrates potent inhibition against hepatitis B virus (HBV) capsid assembly. Developed as a potential chronic hepatitis B treatment, it exhibits reduced hERG activity, low CYP enzyme induction, and favorable pharmacokinetic properties. []

N-(3-((4S,6S)-2-Amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide (8) and N-(3-((4S,6S)-2-Amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide (15)

Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate

    Compound Description: Structurally, the central dihydropyrimidine ring of this compound adopts a sofa conformation. An axially positioned 2-fluorobenzene ring bisects the pyrimidine ring at a 70.92° dihedral angle. An intramolecular O—H⋯O hydrogen bond stabilizes the molecular conformation. []

2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

    Compound Description: These two series of quinoline derivatives were synthesized via Buchwald–Hartwig amination, achieving yields between 60% and 88%. Photophysical analyses revealed intraligand and charge-transfer transitions. These compounds demonstrated strong interactions with ct-DNA, suggesting potential applications in DNA-targeting therapies. []

N-(6-(2-(Dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine-7-amine (DFPA)

    Compound Description: Computational studies using DFT calculations on DFPA revealed its potential inhibitory activity against MtPanK and PanK, indicating its potential as a novel anti-tuberculosis drug candidate. []

Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate and Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate

    Compound Description: These meta-diamide compounds, designed and synthesized with an ethyl acetate group, showed remarkable insecticidal activity against Plutella xylostella and Spodoptera frugiperda. Notably, they demonstrated 100% mortality at a concentration of 0.1 mg/L, comparable to the commercial insecticide broflanilide. []

Furan-2-carbaldehyde thiosemicarbazone (1), 3-Methyl-furan-2-carbaldehyde thiosemicarbazone (2), 5-Hydroxymethyl-furan-2-carbaldehyde thiosemicarbazone (3), 5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone (4), 5-Nitro-furan-2-carbaldehyde thiosemicarbazone (5), 5-Phenyl-furan-2-carbaldehyde thiosemicarbazone (6), 5-(2-Fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone (7), 5-(4-Methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone (8), 5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazone (9), and 5-(1H-Pyrazol-5-yl)-furan-2-carbaldehyde thiosemicarbazone (10)

    Compound Description: These ten novel thiosemicarbazone derivatives were synthesized and characterized. They exhibited varying degrees of antibacterial, antifungal, antitumor, and antioxidant activities. []

(2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (31)

    Compound Description: This molecule acts as a potent and selective inhibitor of Vps34, a lipid kinase implicated in vesicle trafficking and autophagy. Compound 31 displays promising anticancer properties and favorable in vivo pharmacokinetic parameters in mice. []

1-(5-((3-(9H-Purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylurea derivatives and 1-(5-((3-(9H-Purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylguanidine derivatives

    Compound Description: This series of urea and guanidine derivatives were synthesized to improve the metabolic stability and solubility of previously reported pan-RAF/VEGFR2 dual inhibitors. Notably, 1-(5-((3-(9H-Purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(3-fluorophenyl)urea (7b) and 1-(5-((3-(9H-Purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(4-chloro-3-trifluoromethyl)phenyl)urea (7e) exhibited potent dual inhibitory activity against both LS513 cells and VEGFR2. []

Diethyl (4-(4-oxo-4H-chromen-2-yl)phenylamino)(4-hydroxy-3-nitrophenyl)methylphosphonate (7e), Diethyl (4-(4-oxo-4H-chromen-2-yl)phenylamino)(benzo[d][1,3]dioxol-6-yl)methylphosphonate (7h), Diethyl (4-(4-oxo-4H-chromen-2-yl)phenylamino)(4-fluorophenyl)methylphosphonate (7d), and Diethyl (4-(4-oxo-4H-chromen-2-yl)phenylamino)(3-(trifluoromethyl)phenyl)methylphosphonate (7 g)

    Compound Description: Synthesized using an efficient and environmentally friendly ultrasound-mediated method, these α-amino phosphonates exhibited significant inhibitory activity against α-amylase and α-glucosidase. Their potential as anti-diabetic agents is highlighted by their promising in vitro activity and favorable in silico ADMET profiles. []

(E)-4-[(4-Fluorobenzylidene)amino]-3-[1-(4-isobutylphenyl)ethyl]-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione methanol hemisolvate

    Compound Description: The crystal structure of this compound reveals a trans configuration about the acyclic C=N bond. Its morpholine ring adopts a chair conformation, while the planar 1,2,4-triazole ring exhibits specific dihedral angles with the fluorophenyl unit and the isobutyl-substituted benzene ring. []

3,4,5,6,7,8-Hexahydropyrido[3′,4′:4,5]thieno[2,3-d]pyrimidine-3-substituted derivatives

    Compound Description: This series of compounds, characterized by variations in the substituents at the 3-position, represent a class of molecules with potential biological activity. []

(4R,6S)-6-[(1E)-2-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,1-dimethylethyl ester

    Compound Description: This compound serves as a key intermediate in the synthesis of Rosuvastatin. Synthesized using liquid-assisted Wittig reaction, it demonstrates an improved environmental factor compared to traditional methods. []

7-((2-Amino-6-(4-fluorophenyl)pyrimidin-4-yl)amino)-2-heptylphthalazin-1(2H)-one

    Compound Description: This phthalazinone derivative demonstrated potent anti-tubercular activity with an MIC of 1.6 μM against Mycobacterium tuberculosis. Mode of action studies suggested its potential to interfere with NADH oxidation. []

2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)

    Compound Description: Primarily prescribed for narcolepsy, modafinil is being investigated for its efficacy in other neuropsychiatric disorders. It is thought to promote wakefulness by modulating dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter activities. []

N′-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-5-ethyl-2,4-dihydroxybenzothiohydrazide (5b)

    Compound Description: This N'-substituted 2,4-dihydroxybenzocarbothiohydrazide demonstrated potent in vitro antiproliferative activity against human tumor cell lines, with potency comparable to cisplatin in some cases. Its activity highlights the potential of this class of compounds as anticancer agents. []

5-[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxyl]-3(S)-(4-fluorophenyl)morpholine-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazole-3-one

    Compound Description: This compound, aprepitant, exists in two polymorphic forms. Methods for preparing both polymorphic forms have been described, each offering advantages in terms of simplicity, purity, and yield. []

(4R-cis)-6-Carbaldehyde-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate and [4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinyl]triphenylphosphonium bromide

    Compound Description: These compounds are used as starting materials in the preparation of a cis-rosuvastatin calcium impurity via a Witting reaction. The developed method offers advantages in terms of originality, ease of operation, and high product purity and yield. []

(4R,6S)-6-[(1Z)-2-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate

    Compound Description: This compound serves as a crucial intermediate in the synthesis of rosuvastatin. This method utilizes a six-membered ring system, offering a cost-effective and environmentally friendly approach with mild reaction conditions suitable for industrial production. []

Novel Rosuvastatin Intermediates (Compound II, Compound III, Compound IV, and Compound V)

    Compound Description: These novel compounds are intermediates in the synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidinyl-5-yl-formyl, a key precursor to rosuvastatin. The synthetic route employing these intermediates is notably efficient, requiring only five steps and achieving a high overall yield of 54.7%. []

3-(2-Fluorophenyl)-1-(2-(2-hydroxy-3-propylamino-propoxy)-phenyl)-propan-1-one hydrochloride (5OF) and 3-(2-Trifluoromethyl-phenyl)-1-(2-(2-hydroxy-3-propylamino-propoxy)-phenyl)-propan-1-one hydrochloride (5CF3)

    Compound Description: These propafenone derivatives demonstrated significant inhibitory effects on Pseudomonas aeruginosa biofilm formation and pyocyanin production. Their activity profiles suggest their potential as lead compounds for developing novel antipseudomonal drugs. []

Properties

Product Name

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

IUPAC Name

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

Molecular Formula

C15H13F4N3O

Molecular Weight

327.28 g/mol

InChI

InChI=1S/C15H13F4N3O/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)21-14(20-12)22-5-7-23-8-6-22/h1-4,9H,5-8H2

InChI Key

JZHQSBWCJVVYIM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.